REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6].C(N(C(C)C)C(C)C)C.[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1>COCCOC>[Cl:21][C:22]1[N:27]=[C:26]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1.[Cl:28][C:26]1[C:25]([C:29]#[N:30])=[CH:24][N:23]=[C:22]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[N:27]=1
|
Name
|
|
Quantity
|
353 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)NC)C=CC1
|
Name
|
|
Quantity
|
1.024 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
Separation of 2- and 4-substitution products
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC=1C=C(C(=O)NC)C=CC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C#N)NC=1C=C(C(=O)NC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.7 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6].C(N(C(C)C)C(C)C)C.[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1>COCCOC>[Cl:21][C:22]1[N:27]=[C:26]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1.[Cl:28][C:26]1[C:25]([C:29]#[N:30])=[CH:24][N:23]=[C:22]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[N:27]=1
|
Name
|
|
Quantity
|
353 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)NC)C=CC1
|
Name
|
|
Quantity
|
1.024 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
Separation of 2- and 4-substitution products
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC=1C=C(C(=O)NC)C=CC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C#N)NC=1C=C(C(=O)NC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.7 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |